molecular formula C17H17Cl3N2O B15043506 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide

Cat. No.: B15043506
M. Wt: 371.7 g/mol
InChI Key: OQJUQMGFZNNXTC-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a trichloromethyl group, a methylphenyl group, and a benzamide core. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The acylated product is then subjected to amination, where an amine group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide

InChI

InChI=1S/C17H17Cl3N2O/c1-11-6-8-14(9-7-11)21-16(17(18,19)20)22-15(23)13-5-3-4-12(2)10-13/h3-10,16,21H,1-2H3,(H,22,23)

InChI Key

OQJUQMGFZNNXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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